N-(2-((6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-2-oxoethyl)pyrazine-2-carboxamide
CAS No.:
Cat. No.: VC15086919
Molecular Formula: C19H18ClN5O2
Molecular Weight: 383.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18ClN5O2 |
|---|---|
| Molecular Weight | 383.8 g/mol |
| IUPAC Name | N-[2-[(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-2-oxoethyl]pyrazine-2-carboxamide |
| Standard InChI | InChI=1S/C19H18ClN5O2/c20-11-4-5-14-13(8-11)12-2-1-3-15(18(12)25-14)24-17(26)10-23-19(27)16-9-21-6-7-22-16/h4-9,15,25H,1-3,10H2,(H,23,27)(H,24,26) |
| Standard InChI Key | TZFRXIUHQJMGQE-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)CNC(=O)C4=NC=CN=C4 |
Introduction
N-(2-((6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-2-oxoethyl)pyrazine-2-carboxamide is a complex organic compound featuring a pyrazine ring and a carbazole moiety. This compound's molecular formula is C19H18ClN5O2, with a molecular weight of approximately 383.8 g/mol . The presence of the chloro group and specific functional groups attached to the pyrazine and carbazole rings enhance its reactivity and potential biological interactions.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, often involving the reaction of carbazole derivatives with pyrazine-based compounds. These methods highlight the versatility in synthesizing such compounds while optimizing yield and purity.
Biological Activities
Carbazole derivatives are known to exhibit a range of biological activities, including neuroprotective and anticancer properties . The specific biological activity of N-(2-((6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-2-oxoethyl)pyrazine-2-carboxamide requires further investigation to elucidate its mechanisms of action.
Related Compounds
Several compounds share structural similarities with N-(2-((6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-2-oxoethyl)pyrazine-2-carboxamide. Notable examples include:
Potential Applications
Given its structural complexity and potential biological activities, N-(2-((6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-2-oxoethyl)pyrazine-2-carboxamide may have applications in pharmaceutical research, particularly in areas where carbazole derivatives have shown promise.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume